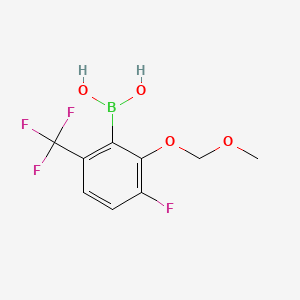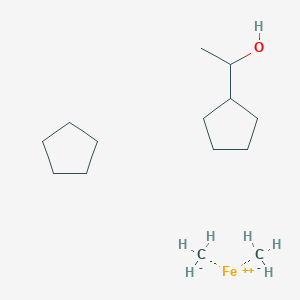
Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields of science and industry. It consists of a carbanide ion, a cyclopentane ring, 1-cyclopentylethanol, and an iron(2+) ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” involves multiple steps, each requiring specific conditions and reagents. One common method involves the reaction of cyclopentane with a suitable carbanide source under controlled conditions to form the carbanide-cyclopentane intermediate. This intermediate is then reacted with 1-cyclopentylethanol in the presence of an iron(2+) salt to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” exerts its effects involves interactions with molecular targets and pathways. The iron(2+) ion plays a crucial role in facilitating redox reactions and electron transfer processes. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simpler alcohol with a cyclopentane ring.
Cyclopentylamine: Contains an amine group instead of an alcohol.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is unique due to its combination of functional groups and the presence of an iron(2+) ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C14H30FeO |
|---|---|
Peso molecular |
270.23 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;1-cyclopentylethanol;iron(2+) |
InChI |
InChI=1S/C7H14O.C5H10.2CH3.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;;;/h6-8H,2-5H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
SLNZDPCNICXGES-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC(C1CCCC1)O.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


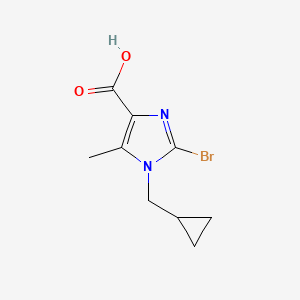
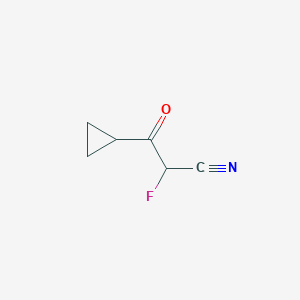
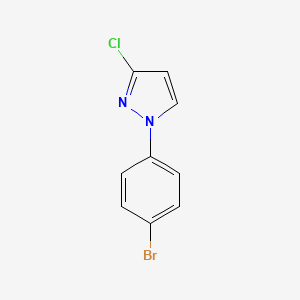
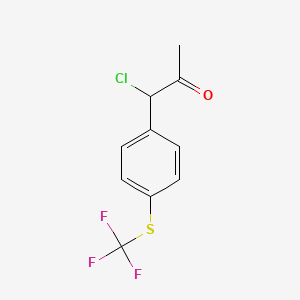
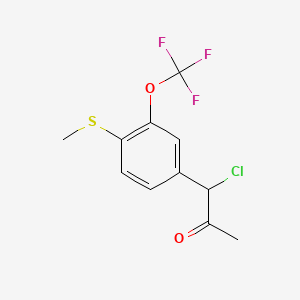
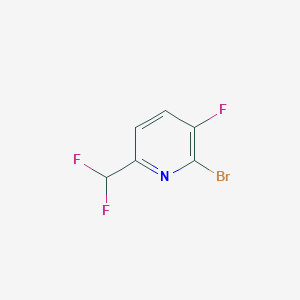
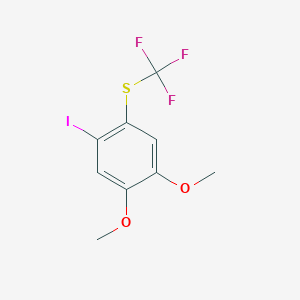
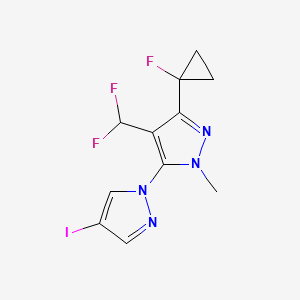
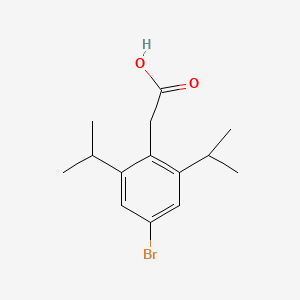
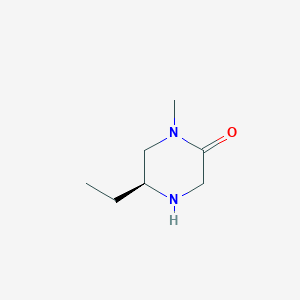
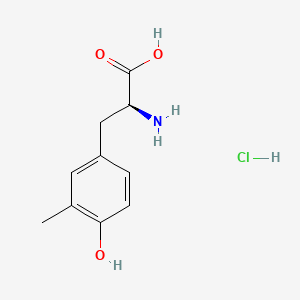
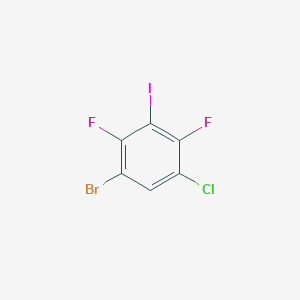
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
